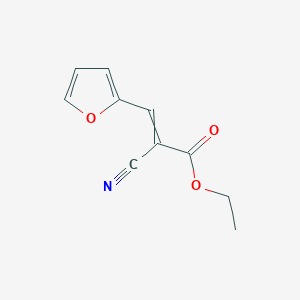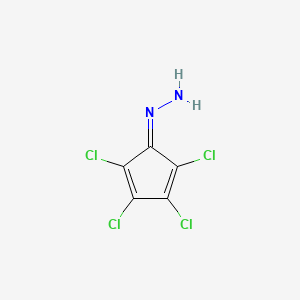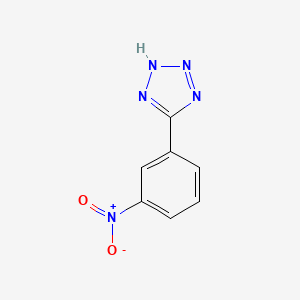
N-(2,4-Dimethylphenyl)-3-oxobutanamide
概要
説明
N-(2,4-Dimethylphenyl)-3-oxobutanamide, also known as N-(2,4-Dimethylphenyl)-3-oxobutanoic acid amide, is a derivative of 3-oxobutanoic acid and a member of the dimethylphenyl group. It is an organic compound with a molecular weight of 206.3 g/mol and a melting point of 141-143°C. This compound is a versatile compound that has been used for a variety of purposes, including in scientific research, drug development, and laboratory experiments.
科学的研究の応用
Chemical Structure and Properties
N-(2,4-Dimethylphenyl)-3-oxobutanamide exhibits specific chemical structural characteristics. For instance, studies on compounds like 2‐Acetyl‐3′‐chloroacetanilide, which are similar to this compound, show particular bond lengths indicating that these molecules exist predominantly in the keto form. This structural formation plays a critical role in understanding their chemical behavior and potential applications (Tai et al., 2005).
Reaction Mechanisms
The reaction mechanisms involving compounds similar to this compound have been studied extensively. One example is the reaction of (Dialkylamino)dimethylarsines and related compounds with diketene to yield various substituted 3-oxobutanamides. These reactions, being the first examples of 1,4-addition of heteroatom-nitrogen bonds to diketene, provide insights into the reactivity and potential synthesis pathways of related compounds (Ando et al., 1993).
Spectroscopic Studies
Spectroscopic studies, such as those conducted on binuclear transition metal complexes with ligands containing acetoacetanilide and isoxazole derivatives, reveal important information about the absorption properties and thermal stability of these complexes. This type of research is vital for understanding the electronic structure and potential applications of this compound related compounds (Chen et al., 2007).
Synthesis of Novel Compounds
The synthesis of new chemical entities using this compound as a precursor or analog is a significant area of research. For example, the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides demonstrates how modifications of the basic structure can lead to compounds with different properties and potential applications (Gein et al., 2009).
X-Ray Crystallography Studies
X-ray crystallography studies, like those on N-(2,6-Dimethylphenyl)diphenylphosphinamine chalcogenides and a zirconium complex, provide detailed insights into the solid-state structures of these compounds. Such studies are crucial for understanding the molecular geometry and potential interactions of this compound related compounds (Naktode et al., 2012).
Conjugate Addition Reactions
Research into conjugate addition reactions of 4-oxobutenamides provides insights into regio- and enantioselectivity, which are crucial for synthesizing specific isomers of related compounds. This research can guide the synthesis of more complex derivatives of this compound (Zigterman et al., 2007).
作用機序
Target of Action
N-(2,4-Dimethylphenyl)-3-oxobutanamide, also known as 2’,4’-Dimethylacetoacetanilide, is a derivative of Amitraz . The primary targets of this compound are the alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
The compound acts as an alpha-adrenergic agonist . It interacts with its targets, leading to overexcitation, paralysis, and eventually death in insects . It also inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The compound affects the alpha-adrenergic and octopamine pathways . The downstream effects include overexcitation, paralysis, and death in insects . It also inhibits the synthesis of monoamine oxidases and prostaglandins , affecting related biochemical pathways.
Pharmacokinetics
It is known that the compound is less harmful to mammals, suggesting a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action include overexcitation, paralysis, and death in insects . In mammals, the compound is less harmful, suggesting a selective toxicity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness can vary depending on the species of insects present in the environment . .
生化学分析
Biochemical Properties
N-(2,4-Dimethylphenyl)-3-oxobutanamide plays a crucial role in various biochemical reactions. It interacts with specific receptors in the body, inducing conformational changes that can lead to receptor activation or inhibition. This compound influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression. Additionally, this compound demonstrates anti-inflammatory properties and modulates the immune system .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with enzymes and receptors, leading to changes in cellular activities. Moreover, this compound demonstrates anti-inflammatory properties and modulates the immune system .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. It acts as either an agonist or antagonist, inducing conformational changes that can lead to receptor activation or inhibition. This compound influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression. Additionally, this compound demonstrates anti-inflammatory properties and modulates the immune system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can influence cellular activities over extended periods, demonstrating its potential for long-term applications in scientific research and drug development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, demonstrating its potential for modulating metabolic processes. Understanding the metabolic pathways of this compound is crucial for its application in scientific research and drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation can impact its activity and function, demonstrating its potential for targeted applications in scientific research and drug development .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for its application in scientific research and drug development .
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVIAKXYAZRSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040719 | |
| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, COLOURLESS SOLID IN VARIOUS FORMS. | |
| Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
171 °C | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.25 (very poor) | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2 g/cm³ | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 1.33 | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
97-36-9 | |
| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dimethylacetoacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dimethylacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GV04HEUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
88 °C | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing transition metal complexes with ligands derived from N-(2,4-Dimethylphenyl)-3-oxobutanamide?
A: this compound can be modified to act as a chelating ligand. [, ] This molecule readily reacts with transition metal ions like Nickel(II), Cobalt(II), Copper(II), and Zinc(II), forming binuclear complexes. [] These complexes are of significant interest due to their potential applications in various fields, including catalysis and materials science.
Q2: How are the synthesized metal complexes characterized, and what key structural information is obtained?
A2: Researchers employ a combination of techniques to characterize the synthesized metal complexes. These include:
- Elemental analysis: This confirms the elemental composition and purity of the complexes. []
- ¹H NMR spectroscopy: This provides information about the number and type of protons present, aiding in structure elucidation. []
- MALDI-MS: This technique determines the molecular weight of the complex and can help confirm its binuclear nature. []
- FT-IR spectroscopy: Analyzing the infrared spectrum helps identify the functional groups present in the ligand and their coordination to the metal ions. []
- UV-Vis spectroscopy: This method analyzes the electronic transitions within the complex, providing insights into its electronic structure and potential applications in areas like light absorption and emission. []
Q3: What are the potential applications of the synthesized metal complexes, and how do their properties relate to these applications?
A3: The synthesized metal complexes, due to their unique properties, hold potential for various applications. For example:
- Thin films: The complexes can be processed into thin films using techniques like spin-coating. [] These films exhibit specific light absorption properties, making them potentially suitable for optoelectronic devices.
- Thermal stability: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability of the complexes. [] This information is crucial for applications where the materials are subjected to elevated temperatures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)


![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)





![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
